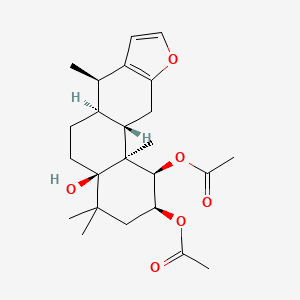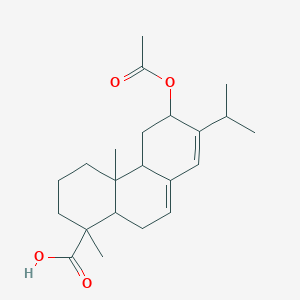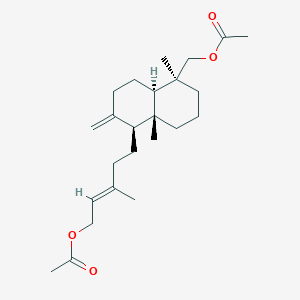
(+)-14-Deoxy-|A-caesalpin
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
(+)-14-Deoxy-|A-caesalpin has several scientific research applications:
Immunology and Inflammation: It inhibits nitric oxide production in RAW 264.7 cells stimulated by lipopolysaccharide (LPS), making it a potential candidate for studying inflammatory responses.
Pharmacology: Its ability to modulate nitric oxide levels suggests potential therapeutic applications in conditions where nitric oxide plays a role.
Natural Product Chemistry: As a cassane diterpenoid, it serves as a model compound for studying the chemistry and biological activities of diterpenoids.
Wirkmechanismus
Target of Action
14-Deoxy-epsilon-caesalpin, a cassane diterpenoid, primarily targets the nitric oxide (NO) production in RAW 264.7 cells . These cells are a type of macrophage, which are immune cells involved in the body’s response to pathogens and inflammation .
Mode of Action
The compound interacts with its target by inhibiting the release of nitric oxide (NO) in RAW 264.7 cells when they are stimulated by Lipopolysaccharide (LPS) . LPS is a component of the outer membrane of Gram-negative bacteria, which often triggers an immune response .
Biochemical Pathways
It is known that the compound inhibits the production of nitric oxide, a key signaling molecule in many physiological and pathological processes . By inhibiting NO production, 14-Deoxy-epsilon-caesalpin may affect various biochemical pathways related to inflammation and immune response .
Result of Action
The primary result of 14-Deoxy-epsilon-caesalpin’s action is the inhibition of nitric oxide production in RAW 264.7 cells . This can lead to a decrease in inflammation and immune response, as nitric oxide plays a key role in these processes .
Action Environment
The action, efficacy, and stability of 14-Deoxy-epsilon-caesalpin can be influenced by various environmental factors. For instance, the presence of LPS, a bacterial endotoxin, can stimulate the action of the compound . Other factors such as pH, temperature, and the presence of other molecules can also affect the compound’s action.
Biochemische Analyse
Biochemical Properties
14-Deoxy-epsilon-caesalpin plays a significant role in biochemical reactions, particularly in the inhibition of nitric oxide production. This compound interacts with various enzymes and proteins, including nitric oxide synthase (NOS). It has been shown to inhibit the release of nitric oxide (NO) in RAW 264.7 cells stimulated by lipopolysaccharide (LPS) . The interaction between 14-Deoxy-epsilon-caesalpin and NOS is crucial as it modulates the inflammatory response by reducing NO production .
Cellular Effects
14-Deoxy-epsilon-caesalpin exerts several effects on different cell types and cellular processes. In RAW 264.7 cells, it inhibits the production of nitric oxide, which is a critical mediator in inflammatory responses . This inhibition suggests that 14-Deoxy-epsilon-caesalpin may influence cell signaling pathways related to inflammation. Additionally, it may affect gene expression and cellular metabolism by modulating the activity of NOS and other related enzymes .
Molecular Mechanism
The molecular mechanism of 14-Deoxy-epsilon-caesalpin involves its interaction with nitric oxide synthase, leading to the inhibition of nitric oxide production . This compound binds to NOS, preventing the enzyme from catalyzing the production of nitric oxide from L-arginine . By inhibiting NOS, 14-Deoxy-epsilon-caesalpin reduces the levels of nitric oxide, thereby modulating inflammatory responses at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 14-Deoxy-epsilon-caesalpin have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 14-Deoxy-epsilon-caesalpin maintains its inhibitory effect on nitric oxide production over extended periods, suggesting its potential for long-term therapeutic applications
Dosage Effects in Animal Models
The effects of 14-Deoxy-epsilon-caesalpin vary with different dosages in animal models. At lower doses, the compound effectively inhibits nitric oxide production without causing significant adverse effects . At higher doses, there may be potential toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications . Studies in animal models are essential to establish the safety and efficacy of 14-Deoxy-epsilon-caesalpin at various dosages.
Metabolic Pathways
14-Deoxy-epsilon-caesalpin is involved in metabolic pathways related to nitric oxide production and inflammation. It interacts with nitric oxide synthase, inhibiting the enzyme’s activity and reducing nitric oxide levels . This interaction affects the metabolic flux of nitric oxide and related metabolites, potentially influencing various physiological processes
Transport and Distribution
The transport and distribution of 14-Deoxy-epsilon-caesalpin within cells and tissues are critical for its biological activity. The compound is likely transported via specific transporters or binding proteins that facilitate its movement across cellular membranes . Once inside the cells, 14-Deoxy-epsilon-caesalpin may accumulate in specific compartments, influencing its localization and activity . Understanding the transport mechanisms is essential for optimizing its therapeutic potential.
Subcellular Localization
14-Deoxy-epsilon-caesalpin’s subcellular localization plays a vital role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization within the cells can affect its interaction with nitric oxide synthase and other biomolecules, thereby modulating its inhibitory effects on nitric oxide production
Vorbereitungsmethoden
(+)-14-Deoxy-|A-caesalpin is typically isolated from the seeds of Caesalpinia minax Hance . The extraction process involves the use of solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone . The seeds are subjected to solvent extraction, followed by purification steps such as column chromatography to isolate the compound in its pure form .
Analyse Chemischer Reaktionen
(+)-14-Deoxy-|A-caesalpin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
IUPAC Name |
[(1R,2S,4aR,6aS,7R,11aS,11bS)-1-acetyloxy-4a-hydroxy-4,4,7,11b-tetramethyl-2,3,5,6,6a,7,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-2-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O6/c1-13-16-7-9-24(27)22(4,5)12-20(29-14(2)25)21(30-15(3)26)23(24,6)18(16)11-19-17(13)8-10-28-19/h8,10,13,16,18,20-21,27H,7,9,11-12H2,1-6H3/t13-,16+,18+,20+,21+,23+,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMOFRLILFOJJEZ-ZWZFWQKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CCC3(C(CC(C(C3(C2CC4=C1C=CO4)C)OC(=O)C)OC(=O)C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]2CC[C@@]3([C@@]([C@H]2CC4=C1C=CO4)([C@H]([C@H](CC3(C)C)OC(=O)C)OC(=O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





pyrimidin-2-one](/img/structure/B1150522.png)
